molecular formula C6F12O B035912 Perfluoro(2-methyl-3-pentanone) CAS No. 756-13-8

Perfluoro(2-methyl-3-pentanone)

Cat. No.: B035912
CAS No.: 756-13-8
M. Wt: 316.04 g/mol
InChI Key: RMLFHPWPTXWZNJ-UHFFFAOYSA-N
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Description

Perfluoro(2-methyl-3-pentanone) (C6F12O) is a high-value fluorinated organic compound of significant interest in advanced materials and safety research. Its primary research applications leverage its exceptional properties as a high-performance dielectric fluid and a novel, clean fire suppression agent. As a gaseous dielectric, it is investigated for thermal management and insulation in next-generation electronics and electrical power systems, offering a potential alternative to sulfur hexafluoride (SF6) with a much lower global warming potential (GWP). In fire suppression research, its mechanism of action is primarily physical, acting as a heat sink by efficiently absorbing thermal energy to disrupt the fire triangle, rather than through chemical interference. This results in rapid flame extinguishment without leaving residues, making it a subject of study for protecting sensitive environments like data centers, telecommunication facilities, and archival storage. Furthermore, its unique chemical structure and high stability make it a valuable precursor or intermediate in the synthesis of complex fluorinated molecules and specialty polymers. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one
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InChI

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18
Source PubChem
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InChI Key

RMLFHPWPTXWZNJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CF3CF2C(O)CF(CF3)2, C6F12O
Record name 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
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DSSTOX Substance ID

DTXSID4074932
Record name Perfluoro-2-methyl-3-pentanone
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Molecular Weight

316.04 g/mol
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CAS No.

756-13-8
Record name 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
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Record name Perfluoro-2-methyl-3-pentanone
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Record name 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
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Record name Perfluoro-2-methyl-3-pentanone
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Record name 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone
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Chemical Reactions Analysis

Photolysis of Perfluoro(2-methyl-3-pentanone)

Photolysis is a primary degradation pathway for perfluoro(2-methyl-3-pentanone) in the atmosphere .

  • The molecule absorbs UV light, leading to its decomposition .
  • The photolysis of perfluoro(2-methyl-3-pentanone) involves the cleavage of C-C bonds adjacent to the carbonyl group, resulting in the formation of perfluoroalkyl and perfluoroacetyl radicals .

The primary reactions are:CF3CF2C O CF CF3 2 h CF3CF2 C O CF CF3 2\text{CF3CF2C O CF CF3 2 h CF3CF2 C O CF CF3 2}CF3CF2C O CF CF3 2 h CF3CF2C O CF CF3 2\text{CF3CF2C O CF CF3 2 h CF3CF2C O CF CF3 2}Perfluoroacetyl radicals can decompose into CO and perfluoroalkyl radicals or react with O2 to form peroxy radicals . CF3 2CFC O CF3 2CF CO\text{ CF3 2CFC O CF3 2CF CO}CF3CF2C O CF3CF2 CO\text{CF3CF2C O CF3CF2 CO} CF3 2CFC O O2 M CF3 2CFC O O2 M\text{ CF3 2CFC O O2 M CF3 2CFC O O2 M}CF3CF2C O O2 M CF3CF2C O O2 M\text{CF3CF2C O O2 M CF3CF2C O O2 M}The decomposition of perfluoroacetyl radicals to CO is a significant pathway . The photolysis products include CF3COF and COF2, which originate from reactions involving CF3CF2O2 and (CF3)2CFCO2 radicals . These radicals can also lead to the formation of CF3CF2OH and CF3OH, which further transform into COF2 .

Atmospheric Reactions and Lifetimes

  • Perfluoro(2-methyl-3-pentanone) has a short atmospheric lifetime, estimated to be around 1 week, due to its susceptibility to photolysis .
  • The global warming potential (GWP) of perfluoro(2-methyl-3-pentanone) is considered negligible . Studies showed a GWP100 less than 0.21 .
  • It is excluded from the Montreal Protocol because it is considered a non-ozone depleting substance .

Other Reactions

While photolysis is the most studied reaction, perfluoro(2-methyl-3-pentanone) can also undergo other reactions:

  • Synthesis : Perfluoro(2-methyl-3-pentanone) can be synthesized from perfluoro-2,3-epoxy-2-methyl pentane using fluoride salts and ether compounds as catalysts . The reaction conditions are mild, with temperatures typically between 10 and 70°C .
  • Combustion Inhibition: Perfluoro(2-methyl-3-pentanone) has been investigated for its inhibitory effect on the combustion of gasoline blended with biomass additives .

Environmental Impact

  • The atmospheric lifetime of perfluoro(2-methyl-3-pentanone) is relatively short, leading to a negligible impact on global warming .
  • Photolysis in the atmosphere is the dominant removal process .
  • The compound's chemical structure makes it a possible greenhouse gas if its atmospheric lifetime were long enough, but studies have shown this is not the case .

Scientific Research Applications

Fire Suppression

Overview : PF-2M3P has emerged as a viable alternative to halons and other ozone-depleting substances in fire suppression systems. Its effectiveness and low environmental impact make it a preferred choice in various sectors.

Key Properties :

  • Chemical Structure : C6F12O
  • Fire Extinguishing Efficiency : Exhibits high dielectric strength and excellent thermal stability, making it suitable for electronic equipment and specialized fire suppression systems .
  • Toxicity : Considered to have low toxicity compared to traditional firefighting agents .

Case Studies :

  • A study demonstrated the effectiveness of PF-2M3P in extinguishing fires involving molten magnesium, highlighting its unique ability to protect against high-temperature fires .
PropertyValue
Flash Point> 100 °C
Boiling Point56 °C
Global Warming PotentialNegligible

Cooling Systems

Overview : PF-2M3P is utilized in advanced cooling applications due to its favorable thermophysical properties. It serves as a heat transfer fluid in electronic cooling systems.

Key Advantages :

  • High Dielectric Strength : Allows safe use in electrical equipment without risk of short circuits .
  • Thermal Stability : Maintains performance across a wide temperature range, making it ideal for high-performance cooling applications .

Research Findings :

  • An experimental study evaluated the transportation characteristics of PF-2M3P in horizontal pipes, indicating its potential for efficient heat transfer in industrial applications .

Environmental Impact Studies

Overview : Research on PF-2M3P also focuses on its atmospheric behavior and potential environmental impacts. Understanding its photolysis and degradation pathways is crucial for assessing long-term effects.

Photolysis Studies :

  • Photolysis rates were measured under natural sunlight conditions, revealing an atmospheric lifetime of approximately one week, which suggests limited persistence in the environment .
ParameterValue
Photolysis Rate (s^-1)(6.4 ± 0.3) x 10^-6
Effective Quantum Yield0.043 ± 0.011

Material Compatibility

Overview : The compatibility of PF-2M3P with various materials is essential for its application in fire suppression and cooling systems.

Findings :

  • Studies have shown that PF-2M3P exhibits minimal corrosive effects on metals commonly used in industrial settings, making it suitable for diverse applications without compromising structural integrity .

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated groups. These interactions can disrupt hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes . The pathways involved include the inhibition of enzyme activity and alteration of protein folding dynamics .

Comparison with Similar Compounds

Key Properties:

  • Physical Properties : Boiling point: 49–60°C; Density: 1.6 g/cm³; Vapor pressure: 196 mmHg at 25°C .
  • Applications: Extensively used in data centers, museums, and aviation due to its non-conductive, residue-free discharge and rapid evaporation .

Comparison with Similar Compounds

Bromotrifluoromethane (CF₃Br)

Key Differences :

  • Environmental Impact : CF₃Br is a halon with ODP = 5.0 and GWP = 7,140, whereas C₆F₁₂O has ODP = 0 and GWP = 1 .
  • Discharge Characteristics : In pipeline transport experiments, C₆F₁₂O exhibited smaller temperature (-10.6°C nadir) and pressure (1,145 kPa peak) fluctuations compared to CF₃Br under identical conditions, attributed to its higher molecular weight and latent heat of vaporization .
  • Phase State : CF₃Br is gaseous at room temperature (bp: -57.7°C), while C₆F₁₂O is liquid, simplifying storage and handling .

Dodecafluoropentane (C₅F₁₂) and Decafluorobutane (C₄F₁₀)

Mechanical Index in Ultrasound Imaging :

  • In phase-change nanoparticle studies, C₆F₁₂O showed a lower mechanical index (MI) reduction rate (R² = 0.74) compared to C₅F₁₂ and C₄F₁₀ (R² = 0.84), suggesting less predictable acoustic behavior in medical imaging applications .
  • Thermophysical Properties : C₆F₁₂O has a higher boiling point (49–60°C) than C₅F₁₂ (29°C) and C₄F₁₀ (-1.7°C), influencing its suitability for temperature-sensitive applications .

1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)-pentane (DMTP, C₇H₃F₁₃O)

Fire-Extinguishing Microcapsules :

  • Both C₆F₁₂O and DMTP are used as core materials in microencapsulated fire suppressants. However, C₆F₁₂O-based microcapsules demonstrate superior thermal responsiveness, with faster release kinetics due to lower viscosity and higher volatility .
  • Synthesis Complexity : DMTP requires additional methoxy functionalization, increasing production costs compared to C₆F₁₂O, which is synthesized via epoxidation and isomerization of perfluoro-2-methyl-pentene .

Long-Chain Fluorinated Polymers (C₈F₁₇CH₂CH₂OC(O)CH=CH₂)

Polymer Performance :

  • Branched fluorinated surfactants derived from C₆F₁₂O exhibit better oil repellency than linear C₆F₁₃-based polymers but slightly underperform against C₈F₁₇ analogs. This is attributed to the balance between fluorocarbon chain length and branching effects on surface energy .

Data Tables

Table 1: Thermophysical and Environmental Properties

Compound Boiling Point (°C) ODP GWP Atmospheric Lifetime
C₆F₁₂O 49–60 0 1 5 days
CF₃Br -57.7 5.0 7,140 65 years
C₅F₁₂ 29 0 8,860 2,600 years
C₈F₁₇CH₂CH₂OC(O)CH=CH₂ >100 0 10,000 >1 year

Table 2: Performance in Fire Suppression

Compound Discharge Duration (s) Pipeline Temp. Nadir (°C) Residual Contamination
C₆F₁₂O 2.0 -10.6 None
CF₃Br 1.5 -25.3 Ozone-depleting
DMTP 2.5 -8.2 Minimal

Biological Activity

Perfluoro(2-methyl-3-pentanone), also known as PF-2M3P, is a fluorinated ketone with the chemical formula C6F12OC_6F_{12}O and CAS number 756-13-8. This compound has garnered attention due to its unique properties and potential applications, particularly in industrial settings. Understanding its biological activity is crucial for assessing its safety and environmental impact.

PF-2M3P is characterized by a fully fluorinated carbon chain, which imparts exceptional stability and resistance to degradation. The strong carbon-fluorine bonds contribute to its unique chemical behavior, making it useful in various applications, including as a solvent and cleaning agent. The structure of PF-2M3P can be represented as follows:

Chemical Structure CF3CF2C(=O)CF2CF2CF3\text{Chemical Structure }CF_3-CF_2-C(=O)-CF_2-CF_2-CF_3

Toxicological Profile

Environmental Impact

PF-2M3P has been shown to undergo photolysis in the atmosphere, leading to the formation of various degradation products such as carbon monoxide (CO) and carbonyl fluoride (COF₂) under sunlight exposure . This degradation pathway highlights its potential environmental persistence, raising concerns about its long-term ecological effects.

Case Studies

  • Photolysis Experiments : In a controlled study examining the atmospheric fate of PF-2M3P, researchers observed that exposure to sunlight resulted in significant degradation, with a notable yield of CO and COF₂ being produced . The study utilized a 3.4 m³ outdoor chamber to simulate environmental conditions and monitor product formation over time.
    Time (hours)CO Formation (molecules/cm³)COF₂ Formation (molecules/cm³)
    000
    42×10122\times 10^{12}1×10121\times 10^{12}
    84×10124\times 10^{12}2×10122\times 10^{12}
    This data underscores the compound's reactivity under UV light, which may have implications for air quality and atmospheric chemistry.
  • Chronic Exposure Studies : A series of chronic exposure studies conducted on laboratory animals indicated that while PF-2M3P does not exhibit acute toxicity, prolonged exposure may lead to mild systemic effects, warranting further investigation into its long-term health implications .

Q & A

Q. What analytical methods are recommended for determining the purity of Perfluoro(2-methyl-3-pentanone) in synthetic samples?

To ensure purity, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies volatile impurities and confirms molecular weight.
  • Nuclear Magnetic Resonance (NMR): Validates structural integrity, particularly for fluorine environments (¹⁹F NMR) .
  • High-Performance Liquid Chromatography (HPLC): Detects non-volatile contaminants. Suppliers often provide certificates of analysis with these methods .

Q. How should researchers handle and store Perfluoro(2-methyl-3-pentanone) to maintain its stability in laboratory settings?

  • Storage: Keep in nitrogen-pressurized containers at temperatures below 25°C to prevent hydrolysis or degradation. Moisture-sensitive; use desiccants in storage areas .
  • Handling: Conduct experiments in inert atmospheres (e.g., argon/gloveboxes) to minimize exposure to humidity. Use fluoropolymer-coated equipment to avoid reactivity with metals .

Q. What are the key physicochemical properties influencing its selection as a fire suppression agent?

  • Low Boiling Point (49–60°C): Enables rapid vaporization for fast flame inhibition .
  • High Density (1.6 g/cm³): Facilitates dispersion in confined spaces.
  • Low Global Warming Potential (GWP=1): Complies with Montreal Protocol standards .
  • Non-conductivity: Safe for electronics and lithium-ion battery applications .

Q. What methodologies assess its environmental impact compared to traditional halocarbons?

  • Ozone Depletion Potential (ODP): Measured via stratospheric ozone reactivity models (ODP=0 confirmed via FTIR spectroscopy) .
  • Atmospheric Lifetime: Calculated using tropospheric hydroxyl radical reaction rates (0.014 years, validated by gas-phase degradation studies) .

Q. How can researchers verify its molecular structure using spectroscopic techniques?

  • ¹⁹F NMR: Peaks at δ -75 to -85 ppm confirm CF₃ and CF₂ groups .
  • FTIR: Strong absorbance at ~1,150 cm⁻¹ (C-F stretching) and ~1,750 cm⁻¹ (C=O) .
  • X-ray Crystallography: Resolves spatial arrangement in solid-state derivatives (e.g., coordination complexes) .

Advanced Research Questions

Q. What experimental strategies address low decapsulation rates in microencapsulated fire extinguishing agents?

  • Shell Material Optimization: Use hydrophobic polymers (e.g., polyvinylidene fluoride) to reduce porosity and improve mechanical strength .
  • Cross-Linking Agents: Incorporate silica nanoparticles to enhance thermal stability and control release kinetics .
  • In Situ Characterization: Employ thermogravimetric analysis (TGA) to quantify mass loss during controlled heating (e.g., 50–100°C) .

Q. How does droplet diameter affect its mechanical index in ultrasound contrast agents?

  • Inverse Relationship: Mechanical index (MI) decreases from 2.5 to 0.75 as droplet diameter increases from 1–29 µm (R²=0.74). Use microfluidics to generate monodisperse droplets and validate via high-speed imaging .
  • Optimal Range: For clinical imaging, target 5–10 µm droplets to balance MI (1.2–1.8) and acoustic stability .

Q. What challenges arise in its use as a fluorinating agent for quartz glass synthesis?

  • Reactivity Control: Modify reaction temperature (200–300°C) and pressure (5–10 bar) to prevent over-fluorination and pore formation .
  • Byproduct Management: Trap HF emissions using calcium oxide scrubbers. Monitor fluorine incorporation via X-ray photoelectron spectroscopy (XPS) .

Q. How does solubility in polar/non-polar solvents influence material engineering applications?

  • Chloroform/Methanol Compatibility: Sparingly soluble in methanol (24–332 mg/L at 25°C), enabling use in solvent-casting polymer composites .
  • Phase-Separation Studies: Utilize dynamic light scattering (DLS) to characterize microemulsions for drug delivery or coatings .

Q. What protocols evaluate fire suppression efficiency in lithium-ion battery thermal runaway?

  • Test Setup: Simulate thermal runaway in a 400 cm² chamber with 100 cm² electrode fires. Compare extinguishing times at 20 g vs. 30 g agent loads .
  • Performance Metrics: Extinguishing time <1.2 s at optimal pressure (2–3 bar), validated via infrared thermography and gas chromatography .

Data Contradictions and Notes

  • Boiling Point Discrepancy: reports 49°C, while cites 60°C. This may arise from measurement conditions (ambient pressure vs. sealed systems). Replicate experiments under standardized ASTM methods .
  • Environmental Testing: Prioritize EPA Method 8260B for volatile fluorocarbon analysis to resolve conflicting solubility data .

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